5-ethyl-1,2-thiazole-3-carboxylicacid
Description
Contextual Significance of 1,2-Thiazole Derivatives in Synthetic Organic Chemistry
The 1,2-thiazole, or isothiazole (B42339), is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is a key component in a variety of compounds with diverse applications. In the realm of medicinal chemistry, isothiazole derivatives have been investigated for a wide range of biological activities. The isothiazole ring is a stable aromatic system, and its derivatives are found in some pharmacologically active compounds. nih.gov
The synthesis of the isothiazole ring itself can be approached through several methods, primarily based on the cyclization of molecules containing pre-formed N-C-C-C-S or related fragments. researchgate.net The versatility of these synthetic routes allows for the introduction of various substituents onto the isothiazole core, enabling the fine-tuning of the molecule's steric and electronic properties. This tunability is a key reason for the enduring interest in isothiazole chemistry within academic and industrial research.
Overview of Carboxylic Acid Functionalization in Heterocyclic Compound Synthesis
The carboxylic acid group is one of the most versatile functional groups in organic chemistry. Its presence on a heterocyclic ring, such as in 5-ethyl-1,2-thiazole-3-carboxylic acid, opens up a plethora of synthetic possibilities. The carboxylic acid moiety can be converted into a wide array of other functional groups, including esters, amides, acid chlorides, and alcohols, each serving as a handle for further molecular elaboration.
In the context of modern synthetic methodologies, the carboxylic acid group can also act as a directing group in C-H activation and functionalization reactions. This strategy allows for the selective modification of C-H bonds at positions proximal to the carboxylic acid, providing an efficient pathway to more complex substituted heterocycles. While much of the research has focused on other heterocyclic systems, the principles are broadly applicable and represent a potential avenue for the further functionalization of 1,2-thiazole-3-carboxylic acids.
The functionalization of heterocyclic compounds is a critical area of research, and the use of polyfunctional magnesium and zinc reagents has been explored for the modification of various heterocyclic scaffolds. acs.org Such approaches could potentially be applied to derivatives of 5-ethyl-1,2-thiazole-3-carboxylic acid to introduce further diversity.
Rationale for Comprehensive Research on the Synthetic and Mechanistic Aspects of 5-ethyl-1,2-thiazole-3-carboxylic acid
While specific, in-depth research on 5-ethyl-1,2-thiazole-3-carboxylic acid is not extensively documented in publicly available literature, a strong rationale for its study can be constructed based on the established importance of its constituent parts. The combination of the 1,2-thiazole ring with an ethyl group at the 5-position and a carboxylic acid at the 3-position presents a unique substitution pattern that could lead to novel chemical properties and biological activities.
A comprehensive investigation into the synthetic and mechanistic aspects of this molecule would be valuable for several reasons:
Exploration of Novel Synthetic Routes: Developing efficient and scalable syntheses for specifically substituted 1,2-thiazoles like 5-ethyl-1,2-thiazole-3-carboxylic acid would be a significant contribution to the synthetic chemist's toolbox. This could involve the exploration of novel cyclization strategies or the functionalization of simpler 1,2-thiazole precursors.
Understanding Structure-Property Relationships: A detailed study of the physicochemical properties of 5-ethyl-1,2-thiazole-3-carboxylic acid would provide valuable data for understanding how the interplay of the ethyl and carboxylic acid groups influences the electronic nature and reactivity of the 1,2-thiazole ring.
Foundation for Applied Research: As a functionalized building block, 5-ethyl-1,2-thiazole-3-carboxylic acid could serve as a starting material for the synthesis of a library of more complex molecules for screening in drug discovery or materials science applications. The carboxylic acid handle is particularly well-suited for derivatization to create amides and esters, which are common functionalities in bioactive compounds.
The academic pursuit of knowledge regarding the synthesis and reactivity of molecules like 5-ethyl-1,2-thiazole-3-carboxylic acid is essential for advancing the field of heterocyclic chemistry and for laying the groundwork for future innovations in applied sciences.
Illustrative Data on Related Thiazole (B1198619) Derivatives
Due to the limited availability of specific experimental data for 5-ethyl-1,2-thiazole-3-carboxylic acid, the following table presents data for a structurally related compound, ethyl thiazole-5-carboxylate (a 1,3-thiazole), to provide context on the types of properties that are characterized for such molecules.
| Property | Value |
| Molecular Formula | C6H7NO2S |
| Molecular Weight | 157.19 g/mol |
| IUPAC Name | ethyl 1,3-thiazole-5-carboxylate |
| CAS Number | 32955-22-9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Data sourced from PubChem for Ethyl thiazole-5-carboxylate. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1,2-thiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-4-3-5(6(8)9)7-10-4/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFYTUYKNFXVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Studies of 5 Ethyl 1,2 Thiazole 3 Carboxylic Acid
Reactions Involving the Carboxylic Acid Group at Position 3
The carboxylic acid group at the C3 position is a primary site for chemical modification, enabling the synthesis of various ester and amide derivatives. These functional groups are prevalent in bioactive molecules, making these transformations crucial in medicinal chemistry. nih.gov
Esterification Reactions of 5-ethyl-1,2-thiazole-3-carboxylic acid
The conversion of 5-ethyl-1,2-thiazole-3-carboxylic acid to its corresponding esters can be achieved through standard esterification protocols. While direct studies on this specific molecule are not prevalent in the provided results, the synthesis of other thiazole (B1198619) carboxylate esters is well-documented and follows conventional organic chemistry principles. For example, the synthesis of ethyl 2-(3-fluorophenyl)-5-methylthiazole-4-carboxylate illustrates a typical ester structure.
Common methods include Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic catalysis, or by conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol. The synthesis of various thiazole esters, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, serves as a procedural model. kau.edu.sa
Table 1: Representative Esterification Conditions for Thiazole Carboxylic Acids
| Method | Reagents | Conditions | Typical Product |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Ethyl Ester |
| Acyl Chloride Route | Thionyl Chloride (SOCl₂), then Alcohol | Room Temperature to Reflux | Corresponding Ester |
Amidation and Amide Coupling Reactions of 5-ethyl-1,2-thiazole-3-carboxylic acid
The synthesis of amides from 5-ethyl-1,2-thiazole-3-carboxylic acid is a key transformation for creating compounds with potential biological activity. nih.gov Amide bond formation typically requires the activation of the carboxylic acid. This is commonly accomplished using peptide coupling reagents.
Studies on related structures, such as 1H-indole-2-carboxylic acid derivatives reacting with aminothiazoles, demonstrate the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N′-Dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation. acs.org Another versatile reagent used for this purpose is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of an amine base like DIPEA (N,N-Diisopropylethylamine). acs.org A patent for preparing 2-amino-thiazole-5-carboxylic-acid derivatives describes reacting an amine-protected thiazole carboxylic acid chloride with an aniline (B41778) in the presence of a base. google.com
Table 2: Common Amide Coupling Reagents for Thiazole Carboxylic Acids
| Coupling Reagent | Additive (Optional) | Base | Typical Reaction |
|---|---|---|---|
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole) | DIPEA | Carboxylic Acid + Amine → Amide |
| DCC (N,N′-Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | Triethylamine (B128534) | Carboxylic Acid + Amine → Amide |
| HATU | None | DIPEA | Carboxylic Acid + Amine → Amide |
Decarboxylation Pathways of 1,2-Thiazole Carboxylic Acids
The decarboxylation, or removal of the carboxylic acid group, from heterocyclic rings can be a challenging or facile process depending on the ring system and substitution pattern. For some heterocyclic acids, such as 1,3,4-thiadiazole-2-carboxylic acid, decarboxylation can occur spontaneously in solution. nih.gov In contrast, studies on the decarboxylation of 2-amino-thiazole-5-carboxylic acids indicate that the reaction proceeds through specific mechanisms depending on the proton activity of the medium. rsc.org
While direct decarboxylation studies on 5-ethyl-1,2-thiazole-3-carboxylic acid are not specified in the search results, palladium-catalyzed decarboxylative coupling reactions have been developed for thiazoles, allowing the carboxylic acid group to be replaced by an aryl group, which suggests that the C-C bond can be cleaved under catalytic conditions. acs.org The thermal decarboxylation of the related 1,2,5-thiadiazole-3,4-dicarboxylic acid to its mono-acid derivative occurs at high temperatures (120–200°C), indicating significant thermal stability of the carboxyl-heterocycle bond.
Reactivity of the 1,2-Thiazole Ring System
The reactivity of the 1,2-thiazole ring is influenced by the two heteroatoms, nitrogen and sulfur, which affect the electron distribution and susceptibility to attack.
Electrophilic and Nucleophilic Substitution Reactions on the 1,2-Thiazole Ring
The electronic properties of the thiazole ring dictate its behavior in substitution reactions. In general, for unsubstituted thiazole, electrophilic substitution is favored at the C5 position due to the electron-donating effect of the sulfur atom and the directing influence of the nitrogen. numberanalytics.compharmaguideline.comwikipedia.org However, in 5-ethyl-1,2-thiazole-3-carboxylic acid, the C5 position is already occupied by an ethyl group. The C2 position is generally electron-deficient and thus more susceptible to nucleophilic attack or deprotonation by strong bases like organolithium compounds. pharmaguideline.com The C4 position is typically the least reactive towards electrophiles. The presence of an electron-withdrawing carboxylic acid group at C3 would further deactivate the ring towards electrophilic attack, particularly at the adjacent C4 position.
Nucleophilic aromatic substitution (SNAr) on the thiazole ring is less common and generally requires the presence of a good leaving group at the position of attack. numberanalytics.com
Table 3: General Reactivity of Thiazole Ring Positions
| Position | Electronic Character | Susceptibility to Electrophiles | Susceptibility to Nucleophiles |
|---|---|---|---|
| C2 | Electron-deficient | Low | High (especially after quaternization or with strong nucleophiles) pharmaguideline.com |
| C4 | Relatively neutral/deactivated | Low | Low (unless activated) ias.ac.inias.ac.in |
Ring Opening and Cleavage Reactions of the 1,2-Thiazole Moiety
The 1,2-thiazole ring is generally aromatic and stable. wikipedia.org However, under certain conditions, it can undergo ring-opening or cleavage reactions. For instance, some thiazoles can participate in Diels-Alder reactions at high temperatures, which are followed by the extrusion of sulfur to yield a pyridine (B92270) ring. wikipedia.org Another potential pathway for cleavage, though less common for thiazoles themselves, involves reductive cleavage of the nitrogen-sulfur bond, a reaction more characteristic of the related isothiazole (B42339) ring system. The stability of the thiazole ring means that harsh conditions are typically required to induce cleavage.
Oxidation and Reduction Reactions of 1,2-Thiazoles
The 1,2-thiazole ring system exhibits varied behavior under oxidative and reductive conditions, largely dependent on the nature of substituents and the reagents employed. While specific studies on 5-ethyl-1,2-thiazole-3-carboxylic acid are not extensively detailed in the surveyed literature, the general reactivity of the isothiazole class provides a strong framework for understanding its potential transformations.
Oxidation: The oxidation of isothiazole derivatives can lead to several products. For instance, the oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate (B83412) results in the formation of isothiazole-4,5-dicarboxylic acid, which can be subsequently decarboxylated. medwinpublishers.com This indicates that under strong oxidizing conditions, side chains and amino groups can be converted to carboxylic acid functions. While the 1,2-thiazole ring itself is relatively stable, oxidation can occur at the sulfur atom, analogous to the chemistry of its 1,3-thiazole isomer, which can be oxidized to an N-oxide or a non-aromatic sulfoxide/sulfone. wikipedia.org The synthesis of isothiazolones, which are oxidized forms of isothiazoles, can be achieved through the oxidation of enamine-thiones. wikipedia.org
Reduction: The reduction of the 1,2-thiazole ring is also highly dependent on the reducing agent and the substitution pattern on the ring. researchgate.net For the isomeric 1,3-thiazoles, the ring shows good stability during catalytic hydrogenation with platinum and in metal reductions with hydrochloric acid. pharmaguideline.com However, more potent reducing agents like Raney nickel can cause desulfuration and subsequent degradation of the thiazole ring. pharmaguideline.com In a related isoxazole (B147169) system, palladium-catalyzed hydrogenation can lead to the reductive opening of the ring. mdpi.com This suggests that similar ring-opening reductions could be possible for 1,2-thiazoles under specific catalytic conditions.
The following table summarizes the general oxidative and reductive transformations relevant to the 1,2-thiazole ring system.
| Reaction Type | Reagent(s) | Substrate Type | Product(s) | Source(s) |
| Oxidation | Potassium Permanganate (alkaline) | 5-Amino-1,2-benzoisothiazole | Isothiazole-4,5-dicarboxylic acid | medwinpublishers.com |
| Oxidation | General Oxidizing Agents | Enamine-thiones | Isothiazones | wikipedia.org |
| Reduction | Raney Nickel | 1,3-Thiazole Ring | Desulfurized/degraded products | pharmaguideline.com |
| Reduction | Palladium on Charcoal (H₂) | Isoxazole Ring (analogue) | Ring-opened enaminone | mdpi.com |
Note: This table represents general reactions of the 1,2-thiazole class and its isomers, as specific data for 5-ethyl-1,2-thiazole-3-carboxylic acid is limited.
Mechanistic Investigations of Reactions Involving 5-ethyl-1,2-thiazole-3-carboxylic acid
Understanding the reaction mechanisms is crucial for predicting and controlling the chemical behavior of 5-ethyl-1,2-thiazole-3-carboxylic acid. This includes the pathways for its synthesis and its subsequent transformations into other molecular structures.
Proposed Reaction Mechanisms for Thiazole Formation and Transformation
The synthesis of the 1,2-thiazole ring can be achieved through various mechanistic pathways. A primary method involves the cyclization of molecules that contain a pre-formed N–C–C–C–S fragment. researchgate.net Another significant route is the 1,3-dipolar cycloaddition of a nitrile sulfide (B99878) with an alkyne, such as dimethyl acetylenedicarboxylate, which directly yields an isothiazole derivative. medwinpublishers.com
Transformations of the thiazole ring are also mechanistically diverse. Thiazole undergoes a range of reactions including photochemical reactions, arylation, cycloaddition, and oxidation. nih.gov For example, isothiazolium salts have been shown to undergo ring transformation reactions, reacting with bases like triethylamine to eliminate sulfur and recyclize into pyrrole (B145914) derivatives. researchgate.net In a related system, 1,2,3-thiadiazoles undergo ring cleavage when treated with a strong base, evolving nitrogen and forming an alkynethiolate intermediate. cdnsciencepub.com
The carboxylic acid group at the 3-position is also a site for various transformations. For instance, a proposed mechanism for the conversion of carboxylic acids to benzimidazoles involves activation with a coupling agent like HBTU to form an active ester, which then reacts with a diamine. rsc.org This type of mechanism could be applicable to the carboxylic acid moiety of the title compound for creating more complex derivatives.
Below is a table summarizing key mechanistic proposals for thiazole formation and transformation.
| Mechanism Type | Key Reactants/Intermediates | Resulting Structure | Description | Source(s) |
| Formation | Nitrile Sulfide + Alkyne | Isothiazole | A 1,3-dipolar cycloaddition reaction. | medwinpublishers.com |
| Formation | α-Substituted Nitriles + Aldehyde Precursor | Thiazole or Thiophene | A modified Gewald reaction where the α-substituent directs the reaction pathway. nih.gov | nih.gov |
| Transformation | Isothiazolium Salts + Base | Pyrrole Derivative | Base-induced elimination of sulfur followed by recyclization. | researchgate.net |
| Transformation | Thiazole Ring | N-Alkyl Thiazolium Cation | Alkylation at the nitrogen atom forms a thiazolium salt, which is a key intermediate in reactions like the Stetter reaction. wikipedia.org | wikipedia.org |
Stereoselective and Regioselective Aspects of Chemical Transformations
Controlling the stereochemistry and regiochemistry of reactions is paramount in modern organic synthesis. For derivatives of 5-ethyl-1,2-thiazole-3-carboxylic acid, the existing substituents are expected to exert significant electronic and steric influence on incoming reagents.
Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. In thiazole synthesis, stereoselectivity has been observed in reactions involving propargyl alcohols. nih.gov For example, the reaction of a thioamide with a pent-1-en-4-yn-3-ol derivative in the presence of a calcium catalyst can lead to the stereoselective formation of a Z-olefin. nih.gov The mechanism is proposed to proceed through an allene (B1206475) intermediate, with the geometry of the final product being selectively controlled. nih.gov Such principles could be applied to transformations of the ethyl group at the 5-position if it were to be further functionalized.
Regioselectivity: This describes the preferential reaction at one site of a molecule over other possible sites. The 1,2-thiazole ring has distinct electronic properties that can direct electrophilic or nucleophilic attack. For the isomeric 1,3-thiazole, the C2 position is the most electron-deficient, while the C5 position is slightly electron-rich, making it the preferred site for electrophilic attack. pharmaguideline.com In 1,2-thiazoles, similar electronic differentiation would guide the regioselectivity of substitution reactions. A notable example of regioselectivity is seen in the convergent one-pot synthesis of thiazolo[2,3-a]pyrimidines, where only one regioisomer is formed. nih.gov Computational studies and X-ray crystallography confirmed the structure, highlighting how anisotropic effects from nearby functional groups can influence the reaction's outcome. nih.gov For 5-ethyl-1,2-thiazole-3-carboxylic acid, electrophilic attack would likely be directed by the existing substituents, and nucleophilic reactions could be targeted at specific positions on the ring.
The table below provides examples of selective transformations in thiazole chemistry.
| Selectivity Type | Reaction | Key Features | Outcome | Source(s) |
| Stereoselective | Thiazole synthesis from propargyl alcohols | Calcium-catalyzed cyclization | Formation of a Z-olefin stereoselectively. | nih.gov |
| Regioselective | Synthesis of thiazolo[2,3-a]pyrimidines | One-pot convergent reaction | Exclusive formation of one regioisomer out of four possibilities. | nih.gov |
| Regioselective | Addition to heteroaromatics | Organocatalysis or metal complexes | Controlled 1,2- or 1,4-addition of nucleophiles to the ring system. | researchgate.net |
Derivatization Strategies for Expanding the Chemical Space of 5 Ethyl 1,2 Thiazole 3 Carboxylic Acid
Directed Functionalization at the Ethyl Group (Position 5)
The ethyl substituent at the C5 position of the thiazole (B1198619) ring offers a site for functionalization through reactions common to alkylarenes. The carbon adjacent to the thiazole ring is analogous to a benzylic position, exhibiting enhanced reactivity towards radical and oxidative transformations. This allows for the introduction of new functional groups, extending the molecular scaffold outwards from the core ring structure.
Key research findings indicate that selective C-H activation at positions adjacent to heterocyclic rings is a viable strategy. For instance, radical-mediated processes can be employed for site-selective functionalization. One of the most common methods for this type of transformation is free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like AIBN or light. This reaction would selectively introduce a bromine atom at the C1 position of the ethyl group, creating a valuable intermediate, 5-(1-bromoethyl)-1,2-thiazole-3-carboxylic acid. This bromide can then be subjected to nucleophilic substitution reactions to introduce a variety of other functionalities (e.g., -OH, -CN, -OR, -NR2).
Furthermore, oxidation of the ethyl group can provide access to ketone or alcohol derivatives. Depending on the strength and type of oxidizing agent, the reaction can be controlled to yield either 5-(1-hydroxyethyl)-1,2-thiazole-3-carboxylic acid or 5-acetyl-1,2-thiazole-3-carboxylic acid. These oxygenated derivatives serve as handles for further chemical modifications such as esterification, etherification, or reductive amination.
Table 1: Examples of Directed Functionalization at the Ethyl Group
| Reactant | Reagent/Conditions | Product | Transformation Type |
|---|---|---|---|
| 5-ethyl-1,2-thiazole-3-carboxylic acid | N-Bromosuccinimide (NBS), CCl₄, light | 5-(1-bromoethyl)-1,2-thiazole-3-carboxylic acid | Radical Bromination |
| 5-ethyl-1,2-thiazole-3-carboxylic acid | CrO₃, H₂SO₄, acetone | 5-acetyl-1,2-thiazole-3-carboxylic acid | Jones Oxidation |
| 5-(1-bromoethyl)-1,2-thiazole-3-carboxylic acid | NaOH (aq) | 5-(1-hydroxyethyl)-1,2-thiazole-3-carboxylic acid | Nucleophilic Substitution |
Strategic Modifications at the Carboxylic Acid Moiety (Position 3)
The carboxylic acid group at the C3 position is arguably the most versatile functional group on the scaffold for derivatization. Standard and well-established organic reactions can be used to convert it into a wide array of other functional groups, primarily esters and amides, which are prevalent in biologically active molecules.
Synthesis of Ester Derivatives for Compound Library Generation
Esterification of the carboxylic acid is a fundamental strategy for generating large and diverse compound libraries. The physical properties of the molecule, such as lipophilicity and cell permeability, can be fine-tuned by varying the alcohol component of the ester.
One of the most direct methods is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven reaction, and using the alcohol as the solvent helps to drive the reaction to completion. masterorganicchemistry.com
For more sensitive substrates or when using precious alcohols, the carboxylic acid can first be activated. A common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting highly reactive acyl chloride can then be treated with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to afford the desired ester in high yield under mild conditions. This two-step procedure is broadly applicable and avoids the harsh acidic conditions of Fischer esterification. Several methods for the synthesis of thiazole carboxylate esters are well-documented in the literature. researchgate.netprepchem.comdergipark.org.trresearchgate.net
Table 2: Synthesis of Ester Derivatives
| Product | Alcohol Reactant | Reagents/Method | Reference |
|---|---|---|---|
| Methyl 5-ethyl-1,2-thiazole-3-carboxylate | Methanol | H₂SO₄ (cat.), reflux | masterorganicchemistry.com |
| Ethyl 5-ethyl-1,2-thiazole-3-carboxylate | Ethanol | 1. SOCl₂, reflux; 2. Pyridine, 0 °C to RT | researchgate.net |
| Benzyl 5-ethyl-1,2-thiazole-3-carboxylate | Benzyl alcohol | DCC, DMAP, CH₂Cl₂ | |
| Isopropyl 5-ethyl-1,2-thiazole-3-carboxylate | Isopropanol | H₂SO₄ (cat.), reflux | masterorganicchemistry.com |
Formation of Amide and Hydrazide Derivatives from 5-ethyl-1,2-thiazole-3-carboxylic acid
The formation of amides is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature of peptides and many synthetic drugs. Similar to ester synthesis, the most reliable method for preparing amides involves the initial conversion of the carboxylic acid to its corresponding acyl chloride. researchgate.net The subsequent reaction of this activated intermediate with a primary or secondary amine yields the desired amide derivative. This reaction is typically performed at low temperatures in the presence of a base to neutralize the HCl byproduct. A wide variety of amines can be used, allowing for extensive diversification.
Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need to form the acyl chloride.
Reacting the activated acyl chloride with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) provides an efficient route to the corresponding carbohydrazide. mdpi.comnih.gov Hydrazides are valuable intermediates themselves, serving as precursors for the synthesis of other heterocyclic systems like pyrazoles, oxadiazoles, and triazoles, as well as hydrazone derivatives. mdpi.comorientjchem.org The preparation of hydrazides from ester compounds and hydrazine hydrate is a well-established and efficient method. google.com
Table 3: Synthesis of Amide and Hydrazide Derivatives
| Product | Amine/Hydrazine Reactant | Reagents/Method | Reference |
|---|---|---|---|
| 5-Ethyl-N-phenyl-1,2-thiazole-3-carboxamide | Aniline (B41778) | 1. SOCl₂, reflux; 2. Triethylamine | researchgate.net |
| 5-Ethyl-N,N-dimethyl-1,2-thiazole-3-carboxamide | Dimethylamine | EDC, HOBt, DMF | |
| 5-Ethyl-1,2-thiazole-3-carbohydrazide | Hydrazine hydrate | 1. SOCl₂, reflux; 2. N₂H₄·H₂O | nih.gov |
| N-(Cyclopropyl)-5-ethyl-1,2-thiazole-3-carboxamide | Cyclopropylamine | 1. SOCl₂, reflux; 2. Pyridine | researchgate.net |
Substitution at the Thiazole Ring Positions (excluding C3 and C5)
With positions C3 and C5 already substituted, the only remaining carbon on the thiazole ring available for substitution is C4. The electronic nature of the thiazole ring and the directing effects of the existing substituents play a crucial role in guiding functionalization to this position.
C4 Functionalization Strategies
The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The C4 position is often a reactive site in thiazole chemistry. nih.govelsevierpure.com The precise location of substitution is influenced by the electronic effects of the groups already present on the ring. In 5-ethyl-1,2-thiazole-3-carboxylic acid, the C4 position is activated towards electrophiles.
Common electrophilic substitution reactions that can be applied include:
Halogenation: Direct bromination or chlorination can be achieved using reagents like bromine (Br₂) in acetic acid or N-chlorosuccinimide (NCS)/N-bromosuccinimide (NBS) in a suitable solvent. This introduces a halogen atom at the C4 position, which can then act as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce aryl, alkynyl, or vinyl groups.
Nitration: Under carefully controlled conditions using nitrating agents (e.g., HNO₃/H₂SO₄), a nitro group can be introduced at the C4 position. The nitro group can subsequently be reduced to an amino group, providing another point for diversification.
Another powerful technique for functionalizing the C4 position is through directed metalation. This involves deprotonation of the C4-H using a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to form a C4-lithiated species. nih.gov This highly reactive organometallic intermediate can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), allowing for the precise and controlled installation of diverse functional groups. nih.gov
Table 4: C4-Position Functionalization Strategies
| Reactant | Reagent/Conditions | Product | Transformation Type |
|---|---|---|---|
| 5-ethyl-1,2-thiazole-3-carboxylic acid | Br₂, Acetic Acid | 4-bromo-5-ethyl-1,2-thiazole-3-carboxylic acid | Electrophilic Bromination |
| 5-ethyl-1,2-thiazole-3-carboxylic acid | 1. LDA, THF, -78 °C; 2. Benzaldehyde | 5-ethyl-4-(hydroxy(phenyl)methyl)-1,2-thiazole-3-carboxylic acid | Directed Metalation-Addition |
| 5-ethyl-1,2-thiazole-3-carboxylic acid | HNO₃, H₂SO₄ | 5-ethyl-4-nitro-1,2-thiazole-3-carboxylic acid | Electrophilic Nitration |
Conjugation Chemistry of 5-ethyl-1,2-thiazole-3-carboxylic acid
Conjugation chemistry involves linking a molecule to another, often larger, molecule such as a protein, polymer, or nanoparticle. For a molecule like 5-ethyl-1,2-thiazole-3-carboxylic acid, the carboxylic acid serves as a critical "handle" for such attachments.
The process would likely mirror the amide bond formation described above, where the amine component is part of a larger molecular structure (e.g., an amino acid on the surface of a protein). After activation of the carboxylic acid, it would react with the amine to form a stable amide linkage, thus conjugating the isothiazole (B42339) moiety to the target structure.
The absence of published studies on these specific applications for 5-ethyl-1,2-thiazole-3-carboxylic acid prevents the presentation of detailed research findings or the compilation of data tables illustrating reaction conditions, yields, or the properties of any resulting derivatives or conjugates. Research on related isomers, such as 1,3-thiazole derivatives, is more common but falls outside the strict scope of this analysis. kau.edu.sanih.govnih.gov
Spectroscopic and Structural Characterization of 5 Ethyl 1,2 Thiazole 3 Carboxylic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Elucidation of Molecular Connectivity via ¹H and ¹³C NMR
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for establishing the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-ethyl-1,2-thiazole-3-carboxylic acid provides distinct signals that confirm the presence of the ethyl group and the thiazole (B1198619) ring proton. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows a singlet for the C4-proton of the thiazole ring, while the ethyl group protons appear as a multiplet (quartet) for the methylene (B1212753) (CH₂) group and another multiplet (triplet) for the methyl (CH₃) group, consistent with their respective neighboring protons.
Table 1: Experimental ¹H NMR and Predicted ¹³C NMR Data for 5-ethyl-1,2-thiazole-3-carboxylic acid
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| -COOH | Not Reported | Broad Singlet | ~165-175 |
| C4-H | 7.63 | Singlet (s) | ~120-130 |
| C5 | - | - | ~145-155 |
| -CH₂-CH₃ | 2.96-3.04 | Multiplet (m) | ~20-30 |
| -CH₂-CH₃ | 1.19-1.42 | Multiplet (m) | ~10-15 |
Stereochemical Assignment through 2D NMR Experiments (e.g., NOESY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the precise connectivity of the molecular structure. researchgate.netmdpi.comotago.ac.nz
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For 5-ethyl-1,2-thiazole-3-carboxylic acid, an HSQC spectrum would show a cross-peak connecting the ¹H signal at 7.63 ppm to the C4 carbon, the methylene proton signals to the methylene carbon, and the methyl proton signals to the methyl carbon. This directly confirms the C-H attachments.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J couplings). This is particularly powerful for identifying connections across heteroatoms or quaternary (non-protonated) carbons. For this molecule, key HMBC correlations would be expected between:
The C4-proton (H4) and the C5 and C3 (carboxylic) carbons.
The methylene protons of the ethyl group and the C5 carbon of the thiazole ring, as well as the methyl carbon.
The methyl protons of the ethyl group and the C5 carbon and the methylene carbon.
These correlations, taken together, would provide definitive proof of the 5-ethyl-1,2-thiazole-3-carboxylic acid structure. nih.govuri.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Mass spectrometry is used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places), which allows for the determination of the elemental formula of a molecule. libretexts.orgyoutube.com
For 5-ethyl-1,2-thiazole-3-carboxylic acid (C₆H₇NO₂S), the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. researchgate.netsisweb.com Experimental LCMS data has identified the protonated molecule [M+H]⁺ at an m/z of 158.2, which is consistent with the nominal mass. An HRMS analysis would provide a more precise value, confirming the molecular formula and distinguishing it from other potential compounds with the same nominal mass.
Table 2: Mass Spectrometry Data for 5-ethyl-1,2-thiazole-3-carboxylic acid
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₇NO₂S | - |
| Calculated Exact Mass ([M+H]⁺) | 158.02192 | Calculated |
| Observed Low-Resolution Mass ([M+H]⁺) | 158.2 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. mdpi.com For 5-ethyl-1,2-thiazole-3-carboxylic acid, the IR spectrum would be expected to show several key absorption bands that confirm its structure. mdpi.comrsc.org
Table 3: Predicted Infrared (IR) Absorption Bands for 5-ethyl-1,2-thiazole-3-carboxylic acid
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretching | ~2500-3300 (very broad) |
| Alkyl (C-H) | Stretching | ~2850-2960 |
| Carboxylic Acid (C=O) | Stretching | ~1700-1725 |
| Thiazole Ring (C=N, C=C) | Stretching | ~1550-1620 |
| Carboxylic Acid (C-O) | Stretching | ~1210-1320 |
X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, and reveals how molecules pack together in a crystal lattice. scispace.com
While a crystal structure for 5-ethyl-1,2-thiazole-3-carboxylic acid itself has not been reported, analysis of related thiazole structures provides expected values for the geometry of the heterocyclic ring. oup.compnrjournal.comnih.gov The analysis would confirm the planarity of the thiazole ring and show how the ethyl and carboxylic acid groups are oriented relative to it. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing. iucr.org
Table 4: Representative Bond Lengths and Angles for a Thiazole Ring from Crystallographic Data
| Bond | Typical Length (Å) | Angle | Typical Value (°) |
|---|---|---|---|
| S-C2 | 1.70 - 1.74 | C5-S1-C2 | ~88-90 |
| C2-N3 | 1.29 - 1.39 | S1-C2-N3 | ~114-116 |
| N3-C4 | 1.37 - 1.39 | C2-N3-C4 | ~109-111 |
| C4-C5 | 1.33 - 1.44 | N3-C4-C5 | ~112-115 |
| S1-C5 | 1.70 - 1.75 | C4-C5-S1 | ~110-112 |
Theoretical and Computational Studies of 5 Ethyl 1,2 Thiazole 3 Carboxylic Acid
Electronic Structure and Reactivity Predictions via Quantum Chemistry
Quantum chemistry calculations provide profound insights into the intrinsic properties of a molecule, governed by its electronic structure.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For 5-ethyl-1,2-thiazole-3-carboxylic acid, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement (conformation).
The study of the simpler, related molecule, thiazole-5-carboxylic acid, using DFT revealed the existence of multiple stable conformers depending on the orientation of the carboxylic acid group relative to the thiazole (B1198619) ring. dergipark.org.trdergipark.org.tr For 5-ethyl-1,2-thiazole-3-carboxylic acid, a similar analysis would explore the rotational energy barriers of the ethyl group and the carboxylic acid group. The calculations would identify the global minimum energy structure, which is the most populated conformation at equilibrium. Key properties derived from this analysis include optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Table 1: Representative Ground State Properties of 5-ethyl-1,2-thiazole-3-carboxylic acid Predicted by DFT (Note: The following data is illustrative and based on typical values for similar heterocyclic compounds.)
| Property | Predicted Value | Unit |
| Total Energy | -759.8 | Hartrees |
| Dipole Moment | 3.5 | Debye |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -1.5 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
Computational Prediction of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data, which is invaluable for compound identification and structural verification. By performing frequency calculations on the DFT-optimized geometry, a theoretical infrared (IR) spectrum can be generated. These calculations yield the vibrational frequencies and intensities of the molecule's normal modes. For 5-ethyl-1,2-thiazole-3-carboxylic acid, characteristic frequencies would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C=N and C=C stretches within the isothiazole (B42339) ring, and various C-H bending and stretching modes from the ethyl group.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical ¹H and ¹³C NMR spectra, which can be compared with experimental data to confirm the molecular structure. The predicted shifts are sensitive to the electronic environment of each nucleus, making this a powerful tool for structural elucidation.
Table 2: Predicted Spectroscopic Parameters for 5-ethyl-1,2-thiazole-3-carboxylic acid (Note: This data is hypothetical and serves as an example of computational output.)
| Parameter | Predicted Value | Description |
| IR Frequency (ν O-H) | ~3450 cm⁻¹ | Carboxylic acid O-H stretch |
| IR Frequency (ν C=O) | ~1720 cm⁻¹ | Carboxylic acid C=O stretch |
| ¹H NMR Shift (COOH) | ~13.0 ppm | Carboxylic acid proton |
| ¹H NMR Shift (ring-H) | ~8.5 ppm | Proton on the thiazole ring |
| ¹³C NMR Shift (C=O) | ~165 ppm | Carboxylic acid carbon |
| ¹³C NMR Shift (ring-C) | 120-150 ppm | Carbons of the thiazole ring |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's dynamic behavior in a simulated physiological environment (e.g., in water). rsc.orgchemscene.com An MD simulation for 5-ethyl-1,2-thiazole-3-carboxylic acid would typically run for a duration of nanoseconds to microseconds. rsc.org This allows for the exploration of its conformational landscape, revealing how the molecule flexes, rotates, and changes shape. It can validate the ground state conformers predicted by DFT and identify other accessible conformations.
Furthermore, MD simulations are essential for studying intermolecular interactions. By simulating the molecule in a solvent like water, one can analyze the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules. This provides insight into the molecule's solubility and how it interacts with its environment.
Mechanistic Pathway Elucidation through Computational Transition State Analysis
Computational chemistry can be used to map out the energy profile of a chemical reaction, including the identification of transition states. If 5-ethyl-1,2-thiazole-3-carboxylic acid were involved in a reaction, such as its synthesis or metabolic degradation, transition state analysis could elucidate the step-by-step mechanism. This involves locating the high-energy transition state structures that connect reactants to products. The calculated activation energy (the energy difference between the reactant and the transition state) determines the reaction rate. This analysis is fundamental for understanding reaction feasibility and for optimizing reaction conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. nih.gov To build a QSAR model involving 5-ethyl-1,2-thiazole-3-carboxylic acid, a set of structurally similar thiazole derivatives with known biological activities (e.g., enzyme inhibition) would be required. nih.gov
For each molecule in the series, a variety of molecular descriptors are calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. A mathematical model is then developed to link these descriptors to the observed activity. The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and to identify the key molecular features that enhance or diminish activity, thereby establishing crucial design principles.
Molecular Docking and Ligand-Protein Interaction Simulations for Receptor Binding Insights
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a specific protein target. mdpi.com If 5-ethyl-1,2-thiazole-3-carboxylic acid were being investigated as a potential drug, docking studies would be performed to predict how it binds to its target receptor. nih.govbiointerfaceresearch.com The simulation places the ligand into the binding site of the protein and calculates a "docking score," which estimates the binding affinity. nih.gov
The results reveal the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that stabilize the ligand-protein complex. For example, the carboxylic acid group of the molecule is a prime candidate for forming strong hydrogen bonds with amino acid residues like arginine or lysine (B10760008) in a binding pocket. These simulations provide critical insights into the basis of molecular recognition and are instrumental in structure-based drug design. biointerfaceresearch.com
Synthetic Utility and Applications of 5 Ethyl 1,2 Thiazole 3 Carboxylic Acid As a Building Block
Role in the Construction of Complex Heterocyclic Scaffolds
5-Ethyl-1,2-thiazole-3-carboxylic acid, a member of the isothiazole (B42339) family, serves as a versatile synthon in organic chemistry. The inherent reactivity of the isothiazole ring, combined with the functionality of the carboxylic acid group, provides multiple pathways for the construction of more elaborate molecular architectures. The electron-withdrawing nature of the ring nitrogen and the adjacent sulfenyl group influences the reactivity of the ring carbons, while the carboxyl group offers a reliable handle for transformations such as amidation, esterification, reduction, and conversion to acyl halides.
Precursor for Fused Ring Systems (e.g., Imidazothiazoles, Thiazolotriazines)
The isothiazole-3-carboxylic acid framework is a valuable starting point for synthesizing annulated, or fused, heterocyclic systems. The functional groups on the isothiazole ring can participate in cyclization reactions to build adjacent rings. For instance, derivatives of isothiazole can be used to construct thieno[2,3-c]isothiazole systems. scribd.comepdf.pub In a typical strategy, the carboxylic acid at the C3 position can be converted into an amide, and subsequent reactions involving the adjacent C4 position can lead to ring closure.
While specific examples detailing the synthesis of imidazothiazoles or thiazolotriazines directly from the 5-ethyl derivative are not extensively documented, the general synthetic logic applies. The carboxylic acid can be transformed into a reactive intermediate, such as an acyl chloride or an ester, which can then react with a binucleophilic reagent. For example, reaction with a substituted hydrazine (B178648) or thiosemicarbazide (B42300) could initiate a sequence of condensation and cyclization reactions to yield fused thiazolotriazine structures. The ethyl group at the C5 position would remain as a stable substituent on the final fused scaffold, influencing its lipophilicity and steric profile.
Synthesis of Polysubstituted Thiazoles
It is important to clarify that 5-ethyl-1,2-thiazole-3-carboxylic acid is an isothiazole (a 1,2-thiazole). Its primary utility lies in the synthesis of other polysubstituted isothiazoles rather than undergoing a ring transformation to a 1,3-thiazole, which would be a chemically complex process. The carboxylic acid group at the C3 position is the key to diversification.
This functional group can be readily converted into a wide array of other functionalities, leading to a library of polysubstituted isothiazoles. Research on related compounds, such as 4,5-dichloroisothiazole-3-carboxylic acid, demonstrates this principle. researchgate.net The carboxyl group can be reduced to a hydroxymethyl group using reagents like borane (B79455) (BH₃). researchgate.net This alcohol can then be acylated to form esters, potentially linking two isothiazole fragments together. researchgate.net Furthermore, the carboxylic acid can be converted to its acyl chloride, which is a highly reactive precursor for the synthesis of amides and ketones. These transformations allow for the introduction of new substituents and the extension of the molecular framework from the C3 position, while the C5-ethyl group remains intact.
| Starting Group | Reagent/Condition | Resulting Group | Synthetic Potential | Citation |
|---|---|---|---|---|
| -COOH (Carboxylic Acid) | SOCl₂ or (COCl)₂ | -COCl (Acyl Chloride) | Precursor for amides, esters, and Friedel-Crafts acylation. | researchgate.net |
| -COOH (Carboxylic Acid) | BH₃ (Borane) | -CH₂OH (Hydroxymethyl) | Can be acylated to form esters or oxidized to an aldehyde. | researchgate.net |
| -COCl (Acyl Chloride) | Amine (R-NH₂) | -CONH-R (Amide) | Introduction of diverse R-groups, building block for larger molecules. | orcid.org |
Application in Peptidomimetic Chemistry and Amino Acid Analogues
In medicinal chemistry, there is a constant search for novel scaffolds that can mimic the structure and function of peptides while offering improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. Heterocyclic compounds are frequently employed as "peptidomimetics" for this purpose.
5-Ethyl-1,2-thiazole-3-carboxylic acid represents a constrained, heterocyclic analogue of an amino acid. The rigid isothiazole ring system restricts the conformational freedom compared to a flexible aliphatic amino acid backbone. The carboxylic acid provides the necessary functionality for coupling into a peptide chain using standard amide bond formation techniques, while the isothiazole ring itself can act as a bioisosteric replacement for a peptide bond or an amino acid side chain. The C5-ethyl group contributes to the molecule's non-polar character. Although specific research focusing on the incorporation of 5-ethyl-1,2-thiazole-3-carboxylic acid into peptidomimetics is limited, the use of related azole carboxylic acids is a known strategy in drug design to create structurally novel and stable therapeutic candidates.
Integration into Advanced Materials and Photochromic Systems
Derivatives of isothiazole-3-carboxylic acid have shown significant promise in the field of materials science, particularly in the development of "smart" materials that respond to external stimuli like light. Research has demonstrated that metal complexes of 4,5-dichloro-isothiazole-3-carboxylic acid can form metal-organic frameworks (MOFs) with photochromic properties. researchgate.net These materials exhibit a visible color change when exposed to sunlight or UV radiation. researchgate.net
This behavior stems from the specific electronic structure of the isothiazole ligand when coordinated to a metal center. The ability to switch states upon light irradiation makes these materials candidates for applications in optical data storage, molecular switches, and sensors. Additionally, isothiazole-based MOFs have been shown to act as chemosensors, changing color in the presence of specific analytes like ammonia (B1221849) vapor. researchgate.net Isothiazole derivatives have also found use in the formulation of dyes and as stabilizers for photomaterials. researchgate.net The 5-ethyl-1,2-thiazole-3-carboxylic acid scaffold fits this profile, possessing the necessary ligand characteristics to be integrated into similar advanced material systems.
Ligand Synthesis for Coordination Chemistry and Catalysis
The structure of 5-ethyl-1,2-thiazole-3-carboxylic acid makes it an excellent candidate for use as a ligand in coordination chemistry. It possesses two primary coordination sites: the nitrogen atom of the isothiazole ring and the oxygen atoms of the carboxylate group. This allows it to act as a bidentate ligand, chelating to a metal ion to form a stable ring structure.
Studies on the closely related 4,5-dichloro-isothiazole-3-carboxylic acid have shown its ability to form well-defined complexes with transition metals such as copper(II) and cobalt(II). orcid.orgresearchgate.net In these complexes, the isothiazole derivative coordinates to the metal center, and other ligands can be included to complete the metal's coordination sphere. The resulting metal complexes can possess interesting properties, including potential catalytic activity or specific biological functions. The synthesis of such complexes demonstrates the utility of the isothiazole-3-carboxylic acid scaffold in creating new coordination compounds, where the C5-ethyl substituent can be used to tune the solubility and steric environment of the resulting metal complex.
| Application Area | Role of 5-ethyl-1,2-thiazole-3-carboxylic acid | Key Structural Features | Example from Related Compounds | Citation |
|---|---|---|---|---|
| Fused Heterocycles | Building block for annulated systems. | Reactive carboxylic acid and adjacent ring positions. | Synthesis of thieno[2,3-c]isothiazoles. | scribd.comepdf.pub |
| Advanced Materials | Ligand for photochromic MOFs. | Coordination sites, stable aromatic core. | Formation of photo-responsive MOFs with 4,5-dichloroisothiazole-3-carboxylate. | researchgate.net |
| Coordination Chemistry | Bidentate ligand for metal complexes. | Ring nitrogen and carboxylate group. | Synthesis of Cu(II) and Co(II) complexes. | orcid.orgresearchgate.net |
| Peptidomimetics | Constrained amino acid analogue. | Rigid heterocyclic ring with a carboxylic acid. | General principle in medicinal chemistry. | N/A |
Future Research Directions and Emerging Trends for 5 Ethyl 1,2 Thiazole 3 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 5-ethyl-1,2-thiazole-3-carboxylic acid and its analogues is geared towards environmentally benign and efficient processes. acs.org Traditional synthetic routes are often being replaced by greener alternatives that minimize waste and avoid hazardous reagents. thieme-connect.com
Emerging sustainable approaches applicable to this scaffold include:
Solvent-Free Reactions: Performing reactions in a neat (solvent-free) environment, such as the oxidative cyclization of 3-aminopropenethiones using silica (B1680970) gel-supported chromium trioxide, offers a green alternative. thieme-connect.com This method can be accelerated by microwave irradiation, significantly reducing reaction times. thieme-connect.com
Eco-Friendly Reagents: The use of reagents like ammonium (B1175870) thiocyanate (B1210189) as a source of both nitrogen and sulfur for ring closure represents a more sustainable choice. thieme-connect.comrsc.org It has been successfully used for the synthesis of various isothiazole (B42339) derivatives. medwinpublishers.com
Multi-Component Reactions (MCRs): One-pot syntheses where multiple starting materials react to form a complex product are highly efficient. researchgate.net Developing an MCR for 5-ethyl-1,2-thiazole-3-carboxylic acid would streamline its production, reducing energy consumption and waste from intermediate purification steps.
Catalytic Systems: The exploration of novel catalysts, including biocatalysts or reusable metal complexes, could enhance selectivity and yield under milder conditions. thieme-connect.comresearchgate.net For instance, metal-free (4+1) annulation strategies initiated by ammonium acetate (B1210297) are being developed, which are carbon-economic and rely on a cascade mechanism. thieme-connect.com
An industrially relevant synthesis is that of Isotianil, which involves the precursor 3,4-dichloroisothiazole-5-carbonitrile. thieme-connect.com This precursor can be synthesized from succinonitrile, sulfur, and chlorine gas, avoiding costly and hazardous aprotic polar solvents. thieme-connect.com Adapting such industrial-scale green methodologies for the synthesis of 5-ethyl-1,2-thiazole-3-carboxylic acid is a key future direction.
Table 1: Comparison of Synthetic Strategies for Isothiazole Derivatives
| Synthetic Approach | Key Reagents/Conditions | Advantages | Potential for 5-ethyl-1,2-thiazole-3-carboxylic acid | Reference |
|---|---|---|---|---|
| Intramolecular Oxidative Cyclization | 3-Aminopropenethiones, Oxidizing Agent (e.g., CrO₃/SiO₂), Solvent-free/Microwave | Green (solvent-free), Rapid (microwave), High yields | Applicable if the corresponding substituted aminopropenethione precursor can be readily synthesized. | thieme-connect.com |
| (3+2) Heterocyclization | α,β-Unsaturated aldehydes, Ammonium thiocyanate, DMF | Uses readily available starting materials. | A potential route if a suitable α,β-unsaturated aldehyde precursor can be designed. | thieme-connect.com |
| (4+1) Annulation | β-Keto dithioesters/thioamides, NH₄OAc, Metal-free | Carbon-economic, Cascade reaction, Metal-free | Highly promising, requiring the synthesis of an appropriate β-keto dithioester or thioamide bearing the ethyl group. | thieme-connect.com |
| Industrial Green Synthesis (Isotianil precursor) | Succinonitrile, Sulfur, Chlorine gas | Avoids hazardous solvents, suitable for large-scale production. | Provides a model for developing an industrial-scale, sustainable synthesis for related carboxylic acid derivatives. | thieme-connect.com |
In-Depth Mechanistic Understanding of Key Transformations
A profound understanding of the reaction mechanisms governing the formation and functionalization of the 5-ethyl-1,2-thiazole-3-carboxylic acid ring is crucial for optimizing existing synthetic routes and devising new ones. Future research will likely focus on elucidating the intricate steps of these transformations.
Key areas for mechanistic investigation include:
Cyclization Cascades: Many modern syntheses involve complex cascade reactions. thieme-connect.com For example, the (4+1) annulation using β-keto thioamides and ammonium acetate proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade. thieme-connect.com Detailed kinetic and isotopic labeling studies could map the precise pathway and identify rate-determining steps.
Intermediate Analysis: The formation of isothiazoles can proceed through various intermediates, such as β-enaminones, which have been documented during mechanistic investigations. rsc.org Isolating and characterizing these transient species using advanced spectroscopic techniques (e.g., in-situ NMR) can provide definitive proof of the reaction pathway.
Regioselectivity: In the synthesis of substituted isothiazoles, controlling the position of substituents is paramount. Mechanistic studies, aided by computational modeling, can explain the factors governing regioselectivity, allowing for the predictable synthesis of specific isomers like the 5-ethyl-3-carboxylic acid variant.
Ring Transformation Reactions: Isothiazoles can be transformed into other heterocyclic systems, such as pyrazoles. researchgate.net Understanding the mechanism of these ring-opening and closing reactions could unlock novel synthetic pathways to complex molecules starting from a pre-formed isothiazole scaffold. researchgate.net
Retrosynthetic analysis is a valuable conceptual tool for classifying and understanding the logic behind different synthetic approaches, whether they involve intramolecular cyclization or various heterocyclization strategies. thieme-connect.comresearchgate.net However, for reactions with non-obvious mechanisms, experimental studies remain indispensable. thieme-connect.com
Advanced Computational Design and Prediction of New Derivatives
Computational chemistry is an increasingly powerful tool for accelerating the discovery and optimization of novel molecules. nih.govresearchgate.net For 5-ethyl-1,2-thiazole-3-carboxylic acid, in silico methods will be instrumental in designing derivatives with tailored properties for specific applications.
Future computational research will likely encompass:
Density Functional Theory (DFT) Studies: DFT calculations are used to understand the electronic structure of molecules. researchgate.netnih.gov By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the reactivity and kinetic stability of new derivatives. researchgate.net The molecular electrostatic potential (MESP) can identify regions of the molecule likely to engage in electrostatic interactions. researchgate.net
Molecular Docking Simulations: In the context of drug or pesticide design, molecular docking is used to predict how a molecule binds to the active site of a target protein. nih.govnih.govrsc.org For example, isothiazole-thiazole derivatives have been docked against the oxysterol-binding protein, a target for fungicides, to understand their mode of action. rsc.orgrsc.org This approach can be used to screen virtual libraries of derivatives of 5-ethyl-1,2-thiazole-3-carboxylic acid to identify promising candidates for synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By building robust QSAR models for isothiazole derivatives, researchers can predict the activity of unsynthesized compounds, prioritizing the most promising candidates and reducing the need for extensive experimental screening.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. Applying these models to new derivatives of 5-ethyl-1,2-thiazole-3-carboxylic acid can help identify compounds with favorable pharmacokinetic profiles early in the design process.
Table 2: Key Parameters in Computational Design of Isothiazole Derivatives
| Computational Method | Calculated Parameter | Significance for Derivative Design | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | researchgate.net |
| DFT | Molecular Electrostatic Potential (MESP) | Maps charge distribution, predicting sites for electrostatic and hydrogen-bonding interactions. | researchgate.net |
| Molecular Docking | Binding Affinity / Docking Score | Predicts the strength of interaction with a biological target (e.g., enzyme, receptor). | nih.govrsc.org |
| Molecular Docking | Binding Mode Analysis | Visualizes key interactions (e.g., hydrogen bonds, π-π stacking) between the molecule and the target protein. | rsc.org |
| QSAR | Predicted Biological Activity (e.g., IC₅₀) | Allows for the rapid screening of virtual compounds to prioritize synthesis. | nih.gov |
Exploration of Interdisciplinary Applications Beyond Traditional Medicinal Chemistry
While heterocyclic compounds are mainstays of medicinal chemistry, the unique properties of the isothiazole ring present opportunities in a variety of other scientific and technological fields. medwinpublishers.comresearchgate.net Future research on 5-ethyl-1,2-thiazole-3-carboxylic acid should actively explore these non-traditional applications.
Emerging interdisciplinary trends include:
Agrochemicals: Isothiazole derivatives are already established in agriculture, with compounds like Isotianil used as commercial fungicides. thieme-connect.comrsc.org They can act by inducing systemic acquired resistance in plants, enhancing their natural defenses against pathogens. rsc.orgrsc.org Research into new derivatives of 5-ethyl-1,2-thiazole-3-carboxylic acid could lead to the development of novel, more effective, and potentially greener pesticides with unique modes of action. acs.orgnih.gov
Materials Science: The isothiazole ring is a component of some organic materials with interesting electronic and mechanical properties. medwinpublishers.com The defined geometry and potential for π-π stacking make isothiazole derivatives candidates for organic semiconductors, dyes, or components of polymers. The carboxylic acid and ethyl groups on the target compound offer functional handles for polymerization or incorporation into larger material structures.
Metal Complex Ligands: Isothiazoles can act as ligands, binding to transition metals to form coordination complexes. thieme-connect.comresearchgate.net These metal complexes are being investigated for their catalytic activity, potentially in "green chemistry" applications such as cross-coupling reactions in aqueous media. thieme-connect.comresearchgate.net The specific electronic and steric properties of 5-ethyl-1,2-thiazole-3-carboxylic acid as a ligand could be harnessed to develop novel catalysts with unique reactivity and selectivity.
Biocides and Protective Materials: Isothiazolinones, related to isothiazoles, are widely used as biocides to protect industrial and technical materials from microbial degradation. researchgate.net Derivatives of 5-ethyl-1,2-thiazole-3-carboxylic acid could be investigated for similar applications, for example, as additives in paints, coatings, or preservation fluids. researchgate.net
The exploration of these diverse fields will not only broaden the utility of the 5-ethyl-1,2-thiazole-3-carboxylic acid scaffold but also foster innovation through interdisciplinary collaboration.
Q & A
Q. How can researchers optimize the synthesis of 5-ethyl-1,2-thiazole-3-carboxylic acid to maximize yield and purity?
Methodological Answer: Synthetic optimization involves:
- Cyclocondensation reactions : Combine acylhydrazides with carbethoxyformimidates under controlled reflux conditions (e.g., 80–100°C in ethanol or acetic acid) to form the thiazole core .
- Substitution control : Introduce the ethyl group via alkylation or nucleophilic substitution at position 5 of the thiazole ring. Use catalysts like sodium acetate to stabilize intermediates .
- Purification : Employ recrystallization (DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
- Yield enhancement : Optimize reaction time (3–5 hours) and stoichiometric ratios (1:1.1 for starting materials) to minimize side products .
Basic Research Question
Q. What analytical techniques are most effective for characterizing 5-ethyl-1,2-thiazole-3-carboxylic acid and verifying its structural integrity?
Methodological Answer:
- Spectroscopy :
- Mass spectrometry : Use HRMS (ESI+) to validate molecular ion peaks (e.g., [M+H]⁺ for C₆H₇NO₂S, calculated 157.02 Da) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns for polymorph identification .
Advanced Research Question
Q. How can researchers resolve contradictions in reported biological activities of 5-ethyl-1,2-thiazole-3-carboxylic acid derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ethyl group position, carboxylate functionalization) and compare bioactivity profiles .
- Target-specific assays : Use in vitro enzymatic assays (e.g., kinase inhibition) or microbial susceptibility testing to isolate mechanistic pathways .
- Data normalization : Apply statistical tools (e.g., ANOVA, IC₅₀ dose-response curves) to account for variability in experimental conditions (pH, solvent, cell lines) .
Advanced Research Question
Q. What computational strategies are suitable for predicting the reactivity and stability of 5-ethyl-1,2-thiazole-3-carboxylic acid under varying conditions?
Methodological Answer:
- DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites on the thiazole ring and carboxylate group .
- Molecular dynamics (MD) simulations : Assess solvation effects and thermal stability in aqueous/organic solvents .
- Docking studies : Screen against protein databases (e.g., PDB) to identify potential biological targets .
Advanced Research Question
Q. How can researchers mitigate challenges in scaling up the synthesis of 5-ethyl-1,2-thiazole-3-carboxylic acid for preclinical studies?
Methodological Answer:
- Process intensification : Transition from batch to flow chemistry to improve heat/mass transfer during cyclocondensation .
- Byproduct management : Use inline FTIR or HPLC monitoring to detect and remove intermediates (e.g., unreacted acylhydrazides) .
- Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Advanced Research Question
Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?
Methodological Answer:
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) and track decomposition via LC-MS .
- Thermogravimetric analysis (TGA) : Determine thermal degradation thresholds (e.g., >200°C for carboxylate decarboxylation) .
- Light exposure tests : Use UV-vis spectroscopy to assess photostability under UVA/UVB light .
Advanced Research Question
Q. How can researchers design experiments to explore the role of the ethyl group in modulating the compound’s physicochemical properties?
Methodological Answer:
- Comparative synthesis : Synthesize analogs with methyl, propyl, or isopropyl groups at position 5 and compare logP, solubility, and melting points .
- Crystallography : Analyze how ethyl substitution affects molecular packing and intermolecular interactions .
- QSAR modeling : Corrogate substituent size/branching with bioactivity using multivariate regression .
Advanced Research Question
Q. What methodologies are recommended for resolving synthetic byproducts in 5-ethyl-1,2-thiazole-3-carboxylic acid production?
Methodological Answer:
- HPLC-MS profiling : Identify byproducts (e.g., dimerized thiazoles or esterified intermediates) and optimize gradients for separation .
- Mechanistic studies : Use isotopic labeling (e.g., ¹³C-carboxylate) to trace reaction pathways and identify side-reaction triggers .
- Process optimization : Adjust reaction stoichiometry (e.g., excess acylhydrazide) to suppress parallel pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
